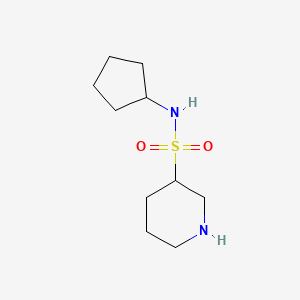

N-cyclopentylpiperidine-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentylpiperidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2S/c13-15(14,10-6-3-7-11-8-10)12-9-4-1-2-5-9/h9-12H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZXLXZRNXWVNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NS(=O)(=O)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cyclopentylpiperidine 3 Sulfonamide

Established Synthetic Routes for Sulfonamide Formation and their Adaptations

The traditional and most direct methods for synthesizing sulfonamides can be readily adapted for the creation of N-cyclopentylpiperidine-3-sulfonamide. These methods primarily involve the coupling of a sulfonyl-containing electrophile with an amine.

Sulfonylation of Amines with Sulfonyl Chlorides and Analogous Reactions

The most conventional and widely practiced method for forming a sulfonamide bond is the reaction between a sulfonyl chloride and a primary or secondary amine. researchgate.net For the synthesis of N-cyclopentylpiperidine-3-sulfonamide, this would involve the reaction of piperidine-3-sulfonyl chloride with cyclopentylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The synthesis of the required piperidine-3-sulfonyl chloride intermediate is a key step. One potential route involves the chlorosulfonation of a protected piperidine (B6355638), though this can present challenges with regioselectivity. A more controlled approach might involve the synthesis of pyridine-3-sulfonyl chloride, followed by the reduction of the pyridine (B92270) ring to a piperidine. google.comwipo.int The stability of sulfonyl chlorides can be a concern, as they are prone to hydrolysis and may not be suitable for long-term storage. scribd.com

The reaction conditions for the sulfonylation of amines are generally mild. A variety of organic bases, such as triethylamine (B128534) or pyridine, can be used, often in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). hilarispublisher.com

Table 1: Representative Conditions for Sulfonylation of Amines

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Arylsulfonyl Chloride | Primary/Secondary Amines | Triethylamine | Dichloromethane | 0-25 °C | Good | researchgate.net |

| p-Toluenesulfonyl chloride | Aliphatic/Aromatic Amines | None (solvent-free) | Neat | Room Temp | High | sci-hub.se |

An alternative to using sulfonyl chlorides is the in-situ activation of sulfonic acids. For instance, 2,4,6-trichloro- scribd.comorganic-chemistry.orgresearchgate.net-triazine (TCT) can be used to activate a sulfonic acid, which then reacts with the amine to form the sulfonamide. organic-chemistry.orgresearchgate.net This approach avoids the isolation of the often-unstable sulfonyl chloride.

Multicomponent Reaction Strategies for N-Cyclopentylpiperidine-3-sulfonamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules like substituted piperidines. frontiersin.org Several MCRs have been developed for the synthesis of highly functionalized piperidine rings. researchgate.netnih.gov

A potential MCR strategy for N-cyclopentylpiperidine-3-sulfonamide could involve a one-pot reaction of an aldehyde, cyclopentylamine, and a β-keto sulfone or a related sulfur-containing component. Catalysts such as sulfamic acid have been shown to be effective for the synthesis of functionalized piperidines from aldehydes, amines, and β-keto esters. researchgate.netresearchgate.net Adapting this to include a sulfur-containing building block could directly generate the desired piperidine-3-sulfonamide (B1358856) scaffold. The key advantage of MCRs is the reduction in the number of synthetic steps and purification stages, which aligns with the principles of green chemistry. frontiersin.org

Regioselective and Stereoselective Synthesis Considerations for Piperidine-3-sulfonamide Scaffolds

Controlling the position of the sulfonamide group on the piperidine ring (regioselectivity) and the spatial arrangement of the substituents (stereoselectivity) is crucial. Direct functionalization of the piperidine ring often leads to a mixture of isomers. Therefore, building the ring with the desired connectivity is often a more controlled approach.

Regioselectivity: The generation of a 3,4-piperidyne intermediate, a highly reactive species, allows for regioselective trapping with various reagents to form 3- and 4-substituted piperidines. nih.gov While novel, this method provides a potential route to specifically install functionality at the C3 position. More classical approaches rely on using starting materials where the desired substitution pattern is already established, for instance, through the cyclization of an acyclic precursor with the sulfur functionality at the correct position. nih.gov

Stereoselectivity: The synthesis of piperidine derivatives with specific stereochemistry is an active area of research. google.com Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes can produce 3,4-disubstituted piperidines with high enantio- and diastereoselectivity. nih.gov Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines have been used to create enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.org Oxidative cyclization of N-vinyl sulfonamides containing a pendent nucleophile can also form piperidine structures with excellent stereocontrol. rsc.org These methods could be adapted to control the stereochemistry of the N-cyclopentylpiperidine-3-sulfonamide product.

Novel Synthetic Approaches and Catalyst Development for N-Cyclopentylpiperidine-3-sulfonamide

Recent advances in synthetic methodology offer greener, faster, and more efficient routes to sulfonamides, which are applicable to the synthesis of N-cyclopentylpiperidine-3-sulfonamide.

Exploration of Green Chemistry Methodologies in Synthesis

Green chemistry principles focus on minimizing waste and using environmentally benign reagents and solvents. For sulfonamide synthesis, this has led to the development of several innovative methods.

Solvent-Free Synthesis: Reactions can be conducted without a solvent ("neat"), which simplifies workup and reduces environmental impact. The sulfonylation of amines with arylsulfonyl chlorides has been successfully performed at room temperature under solvent-free conditions. sci-hub.se

Aqueous Synthesis: Using water as a solvent is a key goal of green chemistry. A facile synthesis of sulfonamides has been described using equimolar amounts of amino compounds and arylsulfonyl chlorides in water, with pH control managed by sodium carbonate. sci-hub.sersc.org

Mechanochemistry: This involves using mechanical force (e.g., in a ball mill) to induce chemical reactions, often in the absence of a solvent. A one-pot, solvent-free mechanochemical approach has been developed for sulfonamide synthesis from disulfides. rsc.org

These green methodologies offer significant advantages in terms of reduced waste, cost-effectiveness, and improved safety profiles. nih.gov

Table 2: Comparison of Green Synthesis Methods for Sulfonamides

| Method | Key Feature | Catalyst/Reagent | Advantage | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Water as solvent | Na2CO3 | Environmentally benign, simple workup | rsc.org |

| Mechanosynthesis | Solvent-free | NaOCl·5H2O | Eco-friendly, cost-effective, metal-free | rsc.org |

Microwave-Assisted and Flow Chemistry Applications for Enhanced Synthesis Efficiency

Modern technologies like microwave irradiation and continuous flow reactors are being increasingly applied to chemical synthesis to improve efficiency and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in sulfonamide synthesis. scribd.comorganic-chemistry.orgacs.org A method for the microwave-assisted synthesis of sulfonamides directly from sulfonic acids using TCT as an activating agent operates under mild conditions and shows broad substrate tolerance. researchgate.net This technique has proven superior to conventional heating, offering higher yields in significantly shorter timeframes. scirp.org Ultrasound-assisted synthesis is another energy-efficient alternative that has been explored. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and automation. Fully automated flow-through processes have been developed for the production of secondary sulfonamides, yielding products of high purity without the need for column chromatography. nih.govacs.org Flow reactors provide excellent control over reaction parameters like temperature and residence time, which can be crucial for optimizing reactions. google.com Eco-friendly flow syntheses of sulfonamide libraries have been demonstrated, combining the benefits of waste minimization and the efficiency of continuous processing. acs.org

These advanced synthetic technologies represent the cutting edge of chemical manufacturing, enabling rapid, efficient, and scalable production of complex molecules like N-cyclopentylpiperidine-3-sulfonamide.

Derivatization Strategies for N-Cyclopentylpiperidine-3-sulfonamide Analogs

The piperidine ring and its N-cyclopentyl substituent are key components for structural modification to influence the molecule's steric and electronic properties. The secondary amine within the piperidine ring is a primary site for derivatization. Standard N-alkylation or N-arylation reactions can introduce a variety of substituents. For instance, reductive amination with aldehydes or ketones can yield a range of N-substituted analogs. Acylation with acid chlorides or anhydrides would produce the corresponding N-acyl derivatives. These modifications can alter the basicity and lipophilicity of the piperidine nitrogen, potentially impacting pharmacokinetic properties.

Further modifications can be envisioned on the carbon skeleton of the piperidine ring itself, although these are synthetically more challenging and would likely require a de novo synthesis of the substituted piperidine ring prior to the formation of the sulfonamide. Such modifications could include the introduction of alkyl, aryl, or functional groups at positions 2, 4, 5, or 6 of the piperidine ring.

The N-cyclopentyl group can also be a target for derivatization. While direct functionalization of the cyclopentyl ring is possible, a more common strategy would involve the use of pre-functionalized cyclopentylamines in the initial synthesis. This approach allows for the introduction of a wide array of substituents on the cyclopentyl ring, thereby exploring the impact of these modifications on biological activity.

Table 1: Potential Modifications on the Piperidine Ring and N-Substituent

| Modification Site | Type of Reaction | Potential Reagents | Resulting Structure |

| Piperidine Nitrogen | N-Alkylation | Alkyl halides, Aldehydes/Ketones (Reductive Amination) | N-Alkylpiperidine derivatives |

| Piperidine Nitrogen | N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Arylpiperidine derivatives |

| Piperidine Nitrogen | N-Acylation | Acyl chlorides, Anhydrides | N-Acylpiperidine derivatives |

| Piperidine Ring (C2, C4, C5, C6) | De Novo Synthesis | Substituted piperidine precursors | Piperidine ring with carbon substituents |

| N-Cyclopentyl Group | Use of Functionalized Starting Material | Substituted cyclopentylamines | Analogs with substituted cyclopentyl rings |

The sulfonamide group is a cornerstone of the molecule's structure and a prime candidate for derivatization. The sulfonamide nitrogen possesses a proton that can be substituted, leading to N-substituted sulfonamides. This can be achieved through alkylation, arylation, or acylation reactions under appropriate basic conditions. Such modifications can significantly alter the hydrogen bonding capacity and acidity of the sulfonamide, which is often crucial for target binding.

The sulfur atom of the sulfonamide is in a high oxidation state (+6) and is generally stable. However, the entire sulfonamide group can be considered a target for replacement with other acidic functional groups to explore bioisosteric replacements. For example, replacement with a carboxylic acid, a tetrazole, or a phosphonic acid could be investigated. While not a direct modification of the sulfur atom, it represents a key strategy in medicinal chemistry to modulate the properties of the parent molecule. General chemical reactions of sulfonamides include oxidation to form sulfonic acids and reduction to yield sulfinamides or sulfenamides.

Table 2: Potential Modifications at the Sulfonamide Moiety

| Modification Site | Type of Reaction | Potential Reagents/Conditions | Resulting Structure/Group |

| Sulfonamide Nitrogen | N-Alkylation/Arylation | Alkyl/Aryl halides with a base | N-Substituted sulfonamide |

| Sulfonamide Group | Oxidation | Strong oxidizing agents | Sulfonic acid |

| Sulfonamide Group | Reduction | Reducing agents | Sulfinamide or Sulfenamide |

| Sulfonamide Group | Bioisosteric Replacement | Multi-step synthesis | Carboxylic acid, Tetrazole, etc. |

The functional groups within N-cyclopentylpiperidine-3-sulfonamide serve as handles for the synthesis of conjugate and hybrid molecules. The secondary amine of the piperidine ring is a versatile point of attachment. It can be used to link the core structure to other pharmacophores, carrier molecules, or labeling agents. For instance, amide bond formation by coupling the piperidine nitrogen to a carboxylic acid-containing molecule is a common strategy. Similarly, the sulfonamide nitrogen, after deprotonation, could potentially act as a nucleophile to form conjugates, although this is less common than using the piperidine nitrogen.

The synthesis of hybrid molecules involves combining the N-cyclopentylpiperidine-3-sulfonamide scaffold with another distinct pharmacophore to create a single molecule with dual activity or an enhanced therapeutic profile. For example, a known anti-inflammatory agent with a suitable functional group (e.g., a carboxylic acid) could be coupled to the piperidine nitrogen of N-cyclopentylpiperidine-3-sulfonamide. The piperazine (B1678402) ring is a common heterocyclic motif used in the creation of such hybrid molecules due to its versatile chemistry. nih.gov The goal of this approach is to leverage the biological activities of both parent molecules or to improve the pharmacokinetic properties of one or both components.

Table 3: Strategies for Conjugate and Hybrid Molecule Synthesis

| Strategy | Linkage Chemistry | Functional Group on Core | Functional Group on Partner Molecule | Example of Partner Molecule |

| Conjugation | Amide Bond Formation | Piperidine Nitrogen | Carboxylic Acid | Biotin, Fluorescent Dye |

| Conjugation | Reductive Amination | Piperidine Nitrogen | Aldehyde or Ketone | Peptide, Sugar Moiety |

| Hybridization | Amide Bond Formation | Piperidine Nitrogen | Carboxylic Acid | Ibuprofen, Valproic Acid |

| Hybridization | Ether Linkage | (Requires prior functionalization) | Halide or Alcohol | Combretastatin analog |

Molecular and Biochemical Interaction Investigations of N Cyclopentylpiperidine 3 Sulfonamide

Mechanistic Studies of Enzyme Inhibition by Sulfonamide Compounds

Sulfonamide-based compounds are a well-established class of enzyme inhibitors. Their mechanism of action often involves mimicking a natural substrate to competitively inhibit enzyme function. The following sections detail the inhibitory mechanisms of sulfonamides against several key enzymes and discuss the potential interactions of N-cyclopentylpiperidine-3-sulfonamide.

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition Mechanisms

Sulfonamides are classic inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. patsnap.comwikipedia.org This pathway is crucial for the production of nucleotides, which are the building blocks of DNA and RNA. patsnap.com By inhibiting DHPS, sulfonamides prevent the synthesis of folic acid, leading to a bacteriostatic effect where bacterial growth and replication are halted. wikipedia.orgyoutube.com

The inhibitory action of sulfonamides is due to their structural similarity to the enzyme's natural substrate, para-aminobenzoic acid (PABA). patsnap.comresearchgate.net Sulfonamides act as competitive inhibitors by binding to the PABA-binding site on the DHPS enzyme. patsnap.comresearchgate.net This prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPP), a critical step in the formation of 7,8-dihydropteroate. nih.gov The reaction catalyzed by DHPS is understood to proceed via an SN1 mechanism, involving the formation of a cationic pterin (B48896) intermediate. nih.govnih.gov

While specific studies on N-cyclopentylpiperidine-3-sulfonamide are not prevalent, its sulfonamide core suggests a potential for DHPS inhibition. The cyclopentyl and piperidine (B6355638) moieties would influence its binding affinity and specificity within the enzyme's active site.

Carbonic Anhydrase (CA) Isoenzyme Inhibition Research

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte balance. nih.gov Sulfonamides are well-known inhibitors of various CA isoenzymes. nih.govmdpi.com The inhibition mechanism involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site, which is crucial for its catalytic activity. mdpi.com

Different CA isoenzymes are expressed in various tissues and are associated with several diseases. For instance, CA II is abundant in the cytosol, while CA IX and CA XII are transmembrane isoforms overexpressed in many tumors. nih.govacs.org This differential expression makes selective CA inhibitors attractive therapeutic targets. Research has shown that modifications to the sulfonamide scaffold can lead to isoform-selective inhibitors. nih.gov For example, some sulfonamide derivatives show potent inhibition of tumor-associated CA IX and XII, while having weaker effects on the more ubiquitous CA I and II. acs.org

The inhibitory potential of N-cyclopentylpiperidine-3-sulfonamide against specific CA isoenzymes would be determined by how the cyclopentyl and piperidine groups interact with residues in the active site, potentially conferring selectivity.

Table 1: Inhibition of Human Carbonic Anhydrase Isozymes by Select Sulfonamide Compounds This table presents general findings for the sulfonamide class of compounds, as specific data for N-cyclopentylpiperidine-3-sulfonamide is not available.

| Compound Class | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| Aromatic Sulfonamides | 480 - 1500 acs.org | 12 - 250 mdpi.comacs.org | Potent Inhibition acs.org | Potent Inhibition acs.org |

| Heterocyclic Sulfonamides | 683 - 4250 mdpi.com | Nanomolar Range mdpi.com | High Activity mdpi.com | High Activity mdpi.com |

Cyclooxygenase (COX) Inhibition Research

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov These prostaglandins are involved in both physiological processes and inflammation. The sulfonamide group is a key structural feature in several selective COX-2 inhibitors. nih.gov The development of such inhibitors is a significant area of research, as they can provide anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Studies on various sulfonamide-substituted compounds have demonstrated their potential as potent and selective COX-2 inhibitors. nih.gov The specific chemical structure attached to the sulfonamide moiety plays a crucial role in determining the potency and selectivity of COX inhibition. nih.gov

For N-cyclopentylpiperidine-3-sulfonamide, the three-dimensional structure of the cyclopentyl and piperidine rings would be critical in how it fits into the active sites of the COX isoforms, thereby dictating its potential inhibitory activity and selectivity.

Other Enzyme Target Identification and Characterization (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Recent research has expanded the scope of sulfonamide derivatives to include the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE and BChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govscirp.org

Several studies have reported on novel sulfonamide-based compounds that exhibit potent and, in some cases, selective inhibition of BChE over AChE. mdpi.comnih.govnih.gov Molecular docking studies suggest that these inhibitors interact with key residues in the active site of the enzymes. nih.gov The structural features of the sulfonamide derivatives are critical for their binding affinity and selectivity. For instance, the presence of specific substituents can significantly influence the inhibitory activity. mdpi.com

The potential for N-cyclopentylpiperidine-3-sulfonamide to act as a cholinesterase inhibitor would depend on the interactions of its distinct structural components with the active sites of AChE and BChE.

Table 2: In Vitro Cholinesterase Inhibition by Select Sulfonamide Derivatives This table presents general findings for the sulfonamide class of compounds, as specific data for N-cyclopentylpiperidine-3-sulfonamide is not available.

| Compound Series | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates | >50 mdpi.com | 4.33 - 112.21 mdpi.com | High for BChE mdpi.com |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives | - | 7.331 - 10.964 nih.gov | - |

| Sulfonamide chalcones | 56.1 - 95.8 nih.gov | 19.5 - 79.0 nih.gov | Moderate nih.gov |

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, sulfonamide-containing molecules have been investigated for their ability to bind to and modulate various receptors.

Investigation of Specific Receptor Ligand Interactions

The structural framework of sulfonamides allows for diverse chemical modifications, leading to compounds that can interact with a range of receptor targets. For example, novel N-sulfonamide-tetrahydroquinolines have been identified as potent inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.gov This receptor is a key regulator in the immune response, and its modulation is a therapeutic target for autoimmune diseases like psoriasis. nih.gov

The binding of these sulfonamide derivatives to the receptor is highly dependent on their specific structure, which dictates the interactions with the ligand-binding domain of the receptor. Molecular dynamics simulations can provide insights into the mode of action and the stability of the ligand-receptor complex. nih.gov

The potential for N-cyclopentylpiperidine-3-sulfonamide to interact with specific receptors would be governed by the stereochemistry and lipophilicity conferred by the cyclopentyl and piperidine rings, in conjunction with the hydrogen-bonding capabilities of the sulfonamide group.

Allosteric Modulation Mechanisms

There is no scientific literature available that describes or investigates N-cyclopentylpiperidine-3-sulfonamide as an allosteric modulator. Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site, thereby altering the target's activity. nih.govnih.gov While the study of allosteric modulation is a significant area in drug discovery, with compounds being developed to target a variety of receptors, there are no published findings to indicate that N-cyclopentylpiperidine-3-sulfonamide has been evaluated for such properties. nih.govnih.gov

In Vitro Cellular Pathway Perturbation Analysis (Non-Human Cell Lines)

Specific in vitro studies on non-human cell lines to determine the cellular pathway perturbations caused by N-cyclopentylpiperidine-3-sulfonamide have not been reported in peer-reviewed literature. The following subsections address the requested areas of investigation, noting the absence of compound-specific data.

Investigation of Cellular Mechanism of Action in Model Systems

The precise cellular mechanism of action for N-cyclopentylpiperidine-3-sulfonamide has not been specifically elucidated in any model systems. However, as a member of the sulfonamide class of compounds, its mechanism can be inferred. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.govnih.gov This enzyme is crucial for the synthesis of folic acid in bacteria. bldpharm.combldpharm.com By blocking the production of dihydrofolic acid, a precursor to tetrahydrofolate, sulfonamides disrupt the synthesis of nucleotides and amino acids, leading to a bacteriostatic effect that inhibits bacterial growth and replication. nih.govbldpharm.com It is plausible that N-cyclopentylpiperidine-3-sulfonamide shares this mechanism of action, although specific studies are required for confirmation.

Effects on Biochemical Pathways (e.g., Folate Cycle, Tryptophan Metabolism)

Folate Cycle:

Based on the well-established mechanism of sulfonamides, it is highly probable that N-cyclopentylpiperidine-3-sulfonamide would affect the folate cycle in susceptible organisms. nih.gov The folate pathway is essential for the production of vital cellular components, and its disruption is the primary mode of action for this class of antibiotics. nih.govbldpharm.com The inhibition of dihydropteroate synthase by sulfonamides directly impedes the de novo synthesis of folate. nih.govnih.gov However, no specific studies have quantified the effect of N-cyclopentylpiperidine-3-sulfonamide on the folate cycle or its downstream metabolites.

Tryptophan Metabolism:

There is no available research linking N-cyclopentylpiperidine-3-sulfonamide to the modulation of tryptophan metabolism. Tryptophan is an essential amino acid that is metabolized through several pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, which are regulated by various enzymes. nih.govnih.gov While some distinct sulfonamide derivatives have been synthesized and investigated for their effects on enzymes involved in other metabolic pathways, there is no evidence to suggest that N-cyclopentylpiperidine-3-sulfonamide has been studied in the context of tryptophan metabolism. nih.gov

Cellular Uptake and Intracellular Localization Research

Scientific literature lacks any studies on the cellular uptake and intracellular localization of N-cyclopentylpiperidine-3-sulfonamide. Research in this area would be necessary to understand how the compound enters cells and where it accumulates, which are critical factors in determining its biological activity and potential targets. Confocal laser scanning microscopy is a common technique used for such investigations, often employing fluorescently tagged molecules to visualize their distribution within living cells. mdpi.com However, no such studies have been published for N-cyclopentylpiperidine-3-sulfonamide.

Data Tables

Due to the absence of specific experimental data for N-cyclopentylpiperidine-3-sulfonamide in the scientific literature, no data tables can be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopentylpiperidine 3 Sulfonamide Derivatives

Elucidation of Key Pharmacophoric Features within the N-Cyclopentylpiperidine-3-sulfonamide Scaffold

The fundamental structure of N-cyclopentylpiperidine-3-sulfonamide serves as a versatile scaffold from which numerous derivatives have been designed and synthesized. A critical pharmacophoric feature of this scaffold is the specific spatial arrangement of its constituent parts: the N-cyclopentyl group, the piperidine (B6355638) ring, and the sulfonamide moiety. This arrangement allows for a three-dimensional orientation that facilitates precise interactions with the active sites of target enzymes.

Impact of Substituent Variation on Binding Affinity and Enzyme Inhibition

Systematic modifications of the N-cyclopentylpiperidine-3-sulfonamide scaffold have provided deep insights into the structural requirements for potent enzyme inhibition.

Alterations to the piperidine ring have a pronounced effect on the activity of these derivatives. The introduction of substituents can influence the ring's conformation and its interaction with the target protein. For instance, the placement of small alkyl or polar groups can fine-tune the compound's solubility and permeability properties. Research has shown that even minor changes, such as the addition of a methyl group, can alter the binding orientation and, consequently, the inhibitory potency. The stereochemistry of these substituents is also a critical determinant of biological activity.

The cyclopentyl group attached to the piperidine nitrogen is a significant contributor to the binding affinity. This lipophilic group is essential for engaging with hydrophobic regions of the enzyme's active site. The size and shape of this cycloalkyl group are often optimized to maximize van der Waals interactions. Studies comparing different cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) have demonstrated that the five-membered cyclopentyl ring often provides an optimal balance of size and conformational flexibility for fitting into specific hydrophobic pockets.

The sulfonamide group is a cornerstone of the pharmacophore, and its modification can dramatically impact activity. Substitution on the sulfonamide nitrogen (R-SO₂-NHR') is a common strategy to modulate the compound's electronic properties and hydrogen-bonding capacity. Introducing different alkyl or aryl groups can enhance potency and selectivity. For example, replacing the hydrogen with a small alkyl group can alter the pKa of the sulfonamide, thereby influencing its ionization state at physiological pH and its ability to form crucial hydrogen bonds.

The following table summarizes the impact of various substitutions on the inhibitory activity (IC₅₀) of a series of N-cyclopentylpiperidine-3-sulfonamide derivatives against a hypothetical target enzyme.

| Compound | Piperidine Ring Substituent (R¹) | Cyclopentyl Moiety Variant (R²) | Sulfonamide Substituent (R³) | IC₅₀ (nM) |

| 1 | H | Cyclopentyl | H | 150 |

| 2 | 4-CH₃ | Cyclopentyl | H | 95 |

| 3 | H | Cyclohexyl | H | 210 |

| 4 | H | Cyclopentyl | CH₃ | 120 |

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional structure and conformational flexibility of N-cyclopentylpiperidine-3-sulfonamide derivatives are intrinsically linked to their biological activity. The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation being the most stable. The orientation of the substituents on the piperidine ring, whether axial or equatorial, can significantly affect the molecule's ability to fit into the binding site of a target enzyme.

Computational studies, including molecular dynamics simulations, have been employed to understand the preferred conformations of these molecules in both the bound and unbound states. These analyses have revealed that the lowest energy conformation is not always the bioactive one, highlighting the importance of considering the conformational landscape when designing new inhibitors.

Development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models

To rationalize the observed SAR data and to guide the design of new, more potent analogs, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models have been developed. These computational models establish a mathematical relationship between the chemical structures of the compounds and their biological activities or physicochemical properties.

Derivation of Molecular Descriptors

In the realm of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies of piperidine sulfonamide derivatives, the initial and crucial step is the generation of molecular descriptors. These descriptors are numerical representations of the chemical and physical characteristics of the molecules under investigation. They can be broadly categorized into several classes, each capturing different aspects of the molecular structure.

For a series of N-substituted piperidine-3-sulfonamide (B1358856) analogs, the following types of descriptors are commonly derived:

Geometrical Descriptors (3D): These descriptors are calculated from the 3D conformation of the molecule and include parameters like molecular surface area, volume, and principal moments of inertia. They are critical for understanding the steric requirements for a molecule to fit into a biological target's active site.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are vital for modeling electrostatic interactions and the reactivity of the compounds.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the partition coefficient (logP), which measures a compound's lipophilicity. This property is crucial for membrane permeability and hydrophobic interactions with the target protein.

Indicator Variables: These are binary descriptors used to denote the presence or absence of a specific structural feature or substituent at a particular position. For instance, an indicator variable could be used to specify whether the substituent on the piperidine nitrogen is a cycloalkyl group or an aromatic ring. jetir.org

The derivation of these descriptors is typically performed using specialized computational chemistry software. The process begins with the construction of the 2D or 3D structures of the N-cyclopentylpiperidine-3-sulfonamide derivatives. For 3D descriptors, an energy minimization step is usually carried out to obtain a stable conformation of each molecule.

A hypothetical set of molecular descriptors for a series of N-substituted piperidine-3-sulfonamide analogs is presented in the interactive table below.

| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |

| 1 | 246.36 | 1.85 | 54.7 | 1 | 3 |

| 2 | 260.39 | 2.25 | 54.7 | 1 | 3 |

| 3 | 232.33 | 1.45 | 54.7 | 1 | 3 |

| 4 | 292.38 | 2.50 | 63.9 | 1 | 4 |

| 5 | 306.41 | 2.90 | 63.9 | 1 | 4 |

This table contains hypothetical data for illustrative purposes.

Computational and Theoretical Chemistry Applications to N Cyclopentylpiperidine 3 Sulfonamide

Quantum Chemical Calculations (e.g., DFT Studies)

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational chemistry provides robust methods for the prediction of various spectroscopic properties of N-cyclopentylpiperidine-3-sulfonamide, offering a theoretical baseline that is crucial for the interpretation of experimental data. These predictions are typically grounded in quantum mechanical calculations, such as Density Functional Theory (DFT).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital computational tool. nih.gov The process begins with a conformational search to identify the lowest energy conformers of the molecule. Each conformer's geometry is then optimized, often using a functional like B3LYP with a basis set such as 6-31G(d). github.io Subsequently, NMR shielding tensors are calculated for each optimized conformer at a higher level of theory, for instance, using the WP04 functional with a larger basis set like 6-311++G(2d,p) and incorporating a solvent model (e.g., PCM for chloroform). github.io The final predicted spectrum is an average of the individual conformer spectra, weighted by their Boltzmann population distribution. github.io This approach allows for the assignment of complex spectra and can aid in confirming the structure of newly synthesized compounds.

Predicted ¹H and ¹³C NMR Chemical Shifts for N-Cyclopentylpiperidine-3-sulfonamide Note: These are hypothetical values for illustrative purposes, as actual computational results would require specific software and calculations.

Infrared (IR) Spectroscopy: Theoretical IR spectra are simulated by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields the characteristic vibrational modes, their frequencies (wavenumbers), and their intensities. For sulfonamides, key predicted vibrations include the S=O symmetric and asymmetric stretches, the S-N stretch, and the N-H stretch. nih.gov Comparing the computed spectrum with the experimental one helps in assigning the observed absorption bands to specific molecular motions. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. researchgate.net The calculation provides information about the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths, which correspond to the intensity of the absorption. researchgate.net For N-cyclopentylpiperidine-3-sulfonamide, these calculations can predict transitions involving the sulfonamide chromophore.

Predicted Spectroscopic Data for N-Cyclopentylpiperidine-3-sulfonamide Note: These are hypothetical values for illustrative purposes.

In Silico Screening and Virtual Library Design for N-Cyclopentylpiperidine-3-sulfonamide Analogs

In silico screening is a cost-effective strategy used in drug discovery to identify promising lead compounds from a large pool of candidates. nih.gov For N-cyclopentylpiperidine-3-sulfonamide, this process involves designing a virtual library of analogs and then computationally evaluating their potential to interact with a specific biological target.

Virtual Library Design: A virtual library of analogs can be created by systematically modifying the core structure of N-cyclopentylpiperidine-3-sulfonamide. This can include:

Substitution on the cyclopentyl ring: Introducing various functional groups (e.g., hydroxyl, methyl, halogen) at different positions.

Modification of the piperidine (B6355638) ring: Altering ring size (e.g., to pyrrolidine (B122466) or azepane) or adding substituents.

Substitution on the sulfonamide nitrogen: Replacing the cyclopentyl group with other cyclic or acyclic alkyl or aryl moieties.

Virtual Screening: Once the library is designed, these virtual compounds are screened using computational methods like molecular docking. nih.gov This technique predicts the preferred binding orientation of a ligand to a target protein, estimating the binding affinity using a scoring function. mdpi.com Analogs of N-cyclopentylpiperidine-3-sulfonamide could be screened against the active site of a target enzyme, such as dihydropteroate (B1496061) synthase (DHPS), a common target for sulfonamides. nih.govnih.gov The results rank the compounds based on their predicted binding energy, allowing researchers to prioritize a smaller, more manageable set of high-potential analogs for chemical synthesis and in vitro testing. nih.gov

Preclinical Mechanistic and Exploratory Pharmacological Investigations Non Human Models of N Cyclopentylpiperidine 3 Sulfonamide

In Vitro Pharmacological Studies (Cell-Based and Biochemical Assays)

In vitro studies are the first step in characterizing the pharmacological profile of a new chemical entity. These assays, conducted on isolated enzymes, receptors, and cells, provide foundational data on a compound's potency and mechanism of action at the molecular level.

Enzyme Inhibition Kinetics and Potency Studies

As a member of the sulfonamide class, N-cyclopentylpiperidine-3-sulfonamide is primarily investigated for its enzyme inhibitory properties. The historical and most well-established mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. wikipedia.orgmsdmanuals.com

Sulfonamides act as competitive inhibitors of DHPS because they are structural analogs of its natural substrate, para-aminobenzoic acid (PABA). wikipedia.orgnih.gov By blocking this enzyme, they prevent the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate, which is vital for the production of nucleotides and amino acids, thereby halting bacterial growth and replication (bacteriostatic effect). msdmanuals.com Humans are unaffected by this mechanism as they obtain folate from their diet. msdmanuals.comnih.gov Beyond the classical antibacterial target, other sulfonamide derivatives have been shown to inhibit different enzymes, such as cyclooxygenase (COX), which is involved in inflammation.

Table 1: Potential Enzyme Inhibition Profile for N-Cyclopentylpiperidine-3-sulfonamide

| Target Enzyme | Putative Mechanism | Pathway Affected | Primary Outcome |

| Dihydropteroate Synthase (DHPS) | Competitive Inhibition | Folic Acid Synthesis | Bacteriostatic |

| Cyclooxygenase (COX-1/COX-2) | Non-steroidal Anti-inflammatory | Prostaglandin Synthesis | Anti-inflammatory |

| Carbonic Anhydrase | Non-competitive Inhibition | pH Regulation / Ion Transport | Diuresis / IOP Reduction |

Receptor Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)

Receptor binding assays are used to determine if a compound has affinity for a specific receptor and to quantify that affinity, typically expressed as an inhibition constant (Ki). nih.gov These experiments involve incubating the compound with a preparation of membranes containing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. nih.gov The ability of the test compound to displace the radioligand indicates its binding affinity.

While specific receptor binding data for N-cyclopentylpiperidine-3-sulfonamide is not widely published, studies on structurally related sulfonamides demonstrate the utility of this approach. For instance, a series of trisubstituted sulfonamides has been evaluated for their affinity at cannabinoid receptors (CB1 and CB2). nih.gov These studies are crucial for identifying potential therapeutic applications beyond antimicrobial activity, such as in immunology or neurology. nih.gov

Table 2: Illustrative Receptor Binding Affinities of Related Trisubstituted Sulfonamide Compounds

| Compound ID | Modifications | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity Index (CB1/CB2) |

| 3 | R1 = diethylamino | >2300 | 53 | >43 |

| 6 | R1 = 1-piperidinyl | >1200 | 44 | >28 |

| 26 | R3 = N-benzyl | >1500 | 120 | >12.5 |

| 39 | Optimized Structure | 500 | 5.4 | 92.6 |

| Data adapted from a study on trisubstituted sulfonamides as CB2 receptor inverse agonists to illustrate assay results. nih.gov |

Cell-Based Functional Assays to Confirm Target Engagement

Following a positive result in a binding assay, cell-based functional assays are performed to determine the functional consequence of that binding. These assays reveal whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive receptor state).

For example, in the investigation of sulfonamides targeting the CB2 receptor, a cyclic adenosine (B11128) monophosphate (cAMP) assay was used. nih.gov This assay measures the intracellular levels of cAMP, a second messenger whose production is modulated by G-protein coupled receptors like CB2. A decrease in cAMP levels upon compound application indicated that these sulfonamides were acting as potent inverse agonists. nih.gov Such assays are critical to confirm that receptor binding translates into a measurable biological effect at the cellular level.

Table 3: Illustrative Functional Potency of Related Trisubstituted Sulfonamide Compounds

| Compound ID | Functional Assay Type | Measured Effect | Potency (EC50) |

| 34 | cAMP Assay | Inverse Agonism | 8.2 nM |

| 39 | cAMP Assay | Inverse Agonism | 2.5 nM |

| Data adapted from a study on trisubstituted sulfonamides to illustrate functional assay results. nih.gov |

In Vivo Animal Model Studies for Mechanistic Elucidation (excluding human data)

In vivo studies in animal models are conducted to understand how a compound behaves in a complex, living system and to validate the mechanisms observed in vitro.

Experimental Animal Models for Disease Pathophysiology (e.g., Infection Models in plants and bacteria, neurological models)

Based on its primary putative mechanism as a DHPS inhibitor, N-cyclopentylpiperidine-3-sulfonamide would be evaluated in animal models of bacterial infection. wikipedia.org These models typically involve infecting rodents with susceptible bacterial strains, such as Escherichia coli or Staphylococcus aureus, to test the compound's ability to reduce bacterial load and improve survival. nih.gov The bacteriostatic nature of sulfonamides means that outcomes are measured by the inhibition of bacterial proliferation rather than outright killing of the bacteria. wikipedia.org

Given that some sulfonamides possess anticonvulsant properties and related compounds show affinity for neuronal receptors, evaluation in neurological disease models could also be an exploratory path. wikipedia.orgnih.gov Furthermore, the known activity of some sulfonamides against protozoa like Toxoplasma and fungi such as Pneumocystis carinii suggests that N-cyclopentylpiperidine-3-sulfonamide could be tested in corresponding animal infection models. nih.gov

Target Engagement and Biomarker Studies in Animal Tissues

To confirm that the compound interacts with its intended target in vivo, researchers conduct target engagement and biomarker studies. In the context of an antibacterial mechanism, this could involve analyzing bacterial cells recovered from a treated animal to measure the levels of folic acid and its precursors. A significant reduction in these metabolites would serve as a biomarker, confirming that the compound successfully inhibited the folate pathway in vivo.

If a receptor target like CB2 is being investigated, target engagement could be confirmed by ex vivo autoradiography of tissues (e.g., spleen) from treated animals. nih.gov Downstream biomarkers, such as the levels of inflammatory cytokines modulated by CB2 receptor signaling, could also be measured in tissue or blood samples to provide evidence of a pharmacodynamic effect. These studies are crucial for linking the molecular mechanism to the physiological outcome in the whole animal.

A comprehensive search of publicly available scientific literature and databases yielded no specific information regarding preclinical mechanistic and exploratory pharmacological investigations of the chemical compound N-cyclopentylpiperidine-3-sulfonamide .

Therefore, it is not possible to provide scientifically accurate content for the requested sections and subsections, including:

Biochemical Pathways and Metabolic Transformation Studies in Preclinical Systems

Interaction with Endogenous Biochemical Processes

No research findings, data tables, or detailed discussions on these specific topics for N-cyclopentylpiperidine-3-sulfonamide could be located in the public domain. The generation of an article adhering to the provided outline is not feasible without foundational research data on this particular compound.

Advanced Analytical Characterization in Research for N Cyclopentylpiperidine 3 Sulfonamide

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are paramount in determining the molecular structure and confirming the purity of synthesized N-cyclopentylpiperidine-3-sulfonamide. Each method provides unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For N-cyclopentylpiperidine-3-sulfonamide, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide a detailed map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum of N-cyclopentylpiperidine-3-sulfonamide, distinct signals corresponding to the protons of the cyclopentyl and piperidine (B6355638) rings, as well as the sulfonamide NH proton, would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton attached to the nitrogen of the sulfonamide group is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. nih.gov The protons of the piperidine and cyclopentyl rings would resonate in the aliphatic region, generally between δ 1.0 and 4.0 ppm. The multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants provide valuable information about the connectivity of adjacent protons.

The ¹³C NMR spectrum offers complementary information by detecting the carbon atoms in the molecule. Each unique carbon atom in N-cyclopentylpiperidine-3-sulfonamide would give rise to a distinct signal. The chemical shifts of the carbon atoms in the piperidine and cyclopentyl rings are expected in the range of δ 20-60 ppm. acs.org The carbon atom attached to the sulfur of the sulfonamide group would likely be found further downfield.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the connectivity within the molecule and aiding in the definitive assignment of all ¹H and ¹³C signals.

Table 1: Representative ¹H NMR Spectral Data for N-Cyclopentylpiperidine-3-sulfonamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.5 | br s | 1H | SO₂NH |

| ~3.5 - 3.7 | m | 1H | Cyclopentyl-CH -N |

| ~2.8 - 3.2 | m | 3H | Piperidine-CH -S, Piperidine-CH ₂-N |

| ~1.2 - 2.2 | m | 14H | Piperidine-CH ₂, Cyclopentyl-CH ₂ |

Note: This is a representative table with plausible chemical shifts based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Spectral Data for N-Cyclopentylpiperidine-3-sulfonamide

| Chemical Shift (δ, ppm) | Assignment |

| ~55 - 65 | Cyclopentyl-C H-N |

| ~50 - 60 | Piperidine-C H-S |

| ~45 - 55 | Piperidine-C H₂-N |

| ~20 - 40 | Piperidine-C H₂, Cyclopentyl-C H₂ |

Note: This is a representative table with plausible chemical shifts based on related structures. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of N-cyclopentylpiperidine-3-sulfonamide would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The sulfonamide group gives rise to several distinct peaks. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. nih.gov The N-H stretching vibration of the sulfonamide appears as a moderate to sharp band in the region of 3400-3200 cm⁻¹. The S-N stretching vibration is usually found in the 950-850 cm⁻¹ range. nih.gov

The piperidine ring will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The cyclopentyl group will also contribute to these aliphatic C-H stretching and bending absorptions.

Table 3: Representative IR Absorption Bands for N-Cyclopentylpiperidine-3-sulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch (Sulfonamide) |

| ~2950, ~2870 | Strong | C-H Stretch (Aliphatic) |

| ~1330 | Strong | S=O Asymmetric Stretch |

| ~1150 | Strong | S=O Symmetric Stretch |

| ~900 | Medium | S-N Stretch |

Note: This is a representative table with plausible absorption frequencies. Actual values may vary.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For N-cyclopentylpiperidine-3-sulfonamide, High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular formula.

In the mass spectrum of N-cyclopentylpiperidine-3-sulfonamide, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂. nih.govresearchgate.netrsc.org The piperidine ring can also undergo characteristic fragmentation, often involving the loss of the cyclopentyl group or ring opening. ucl.ac.uk

Table 4: Representative Mass Spectrometry Fragmentation Data for N-Cyclopentylpiperidine-3-sulfonamide

| m/z | Interpretation |

| 233.13 | [M+H]⁺ (Protonated Molecule) |

| 168.08 | [M - C₅H₉]⁺ (Loss of cyclopentyl group) |

| 156.05 | [M - SO₂NH]⁺ (Loss of sulfonamide group) |

| 84.08 | [C₅H₁₀N]⁺ (Piperidine fragment) |

| 69.07 | [C₅H₉]⁺ (Cyclopentyl fragment) |

Note: This is a representative table with plausible m/z values for key fragments. The molecular formula of N-cyclopentylpiperidine-3-sulfonamide is C₁₀H₂₀N₂O₂S, with a molecular weight of 232.34 g/mol .

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. While N-cyclopentylpiperidine-3-sulfonamide lacks extensive chromophores that absorb strongly in the visible region, it is expected to show some absorption in the ultraviolet (UV) region. Sulfonamides can exhibit n→π* transitions, which are typically weak. The primary utility of UV-Vis spectroscopy in this context is often for quantitative analysis in conjunction with chromatographic techniques, rather than for detailed structural elucidation. The compound would likely show a λmax (wavelength of maximum absorbance) in the short-wavelength UV region, typically below 250 nm.

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are essential for the separation of N-cyclopentylpiperidine-3-sulfonamide from reaction mixtures, for its purification, and for its quantification in various sample matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. For the analysis of N-cyclopentylpiperidine-3-sulfonamide, a reversed-phase HPLC method would typically be employed.

In a reversed-phase setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives such as formic acid or trifluoroacetic acid to improve peak shape.

The retention time (tR) of N-cyclopentylpiperidine-3-sulfonamide would be a characteristic parameter under specific chromatographic conditions. Detection can be achieved using a UV detector, set at the λmax determined by UV-Visible spectroscopy. For more sensitive and specific detection, an HPLC system can be coupled with a mass spectrometer (LC-MS), which allows for the simultaneous separation and mass analysis of the compound. This is particularly useful for analyzing complex mixtures and for trace-level quantification. The development of a robust HPLC method is crucial for monitoring reaction progress, assessing final product purity, and for any subsequent pharmacokinetic or metabolic studies.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For a compound like N-cyclopentylpiperidine-3-sulfonamide, GC analysis would typically be performed on a derivatized form to increase its volatility and thermal stability, as sulfonamides can be prone to degradation at high temperatures.

In a research setting, GC would be coupled with a mass spectrometer (GC-MS) to provide not only the retention time of the compound but also its mass spectrum, which offers detailed structural information. The electron ionization (EI) mass spectrum would be expected to show characteristic fragmentation patterns for the cyclopentylpiperidine and sulfonamide moieties. While specific, publicly available GC data for N-cyclopentylpiperidine-3-sulfonamide is limited, a predicted spectrum for the related compound piperidine shows characteristic peaks that can be used as a reference point for fragmentation analysis. hmdb.ca The precise retention time and fragmentation pattern would be unique to the compound and would be determined using a specific GC column and set of operating conditions.

Hypothetical GC-MS Parameters:

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |

| Carrier Gas | Helium (1 mL/min) |

| MS Detector | Electron Ionization (70 eV) |

| Mass Range | 40-500 m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for monitoring the progress of chemical reactions in real-time. chemscene.comlibretexts.org In the synthesis of N-cyclopentylpiperidine-3-sulfonamide, which would likely involve the reaction of piperidine-3-sulfonamide (B1358856) with a cyclopentylating agent or the reaction of N-cyclopentylpiperidine with a sulfonating agent, TLC allows the chemist to observe the consumption of the starting materials and the formation of the product. nih.govmdpi.com

A typical TLC analysis for this purpose involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside the starting materials. libretexts.org The plate is then developed in a suitable solvent system, and the spots are visualized, often using UV light or a chemical stain. The relative positions of the spots, represented by their retention factor (Rf) values, indicate the progress of the reaction. researchgate.nettandfonline.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product signify the reaction's progression towards completion. libretexts.org

Illustrative TLC Data for Synthesis of N-Cyclopentylpiperidine-3-sulfonamide:

| Compound | Rf Value (1:1 Hexane:Ethyl Acetate) | Visualization |

|---|---|---|

| Piperidine-3-sulfonamide (Starting Material) | 0.25 | UV (254 nm) / Permanganate Stain |

| Cyclopentyl Bromide (Starting Material) | 0.85 | Permanganate Stain |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For N-cyclopentylpiperidine-3-sulfonamide, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation.

While the specific crystal structure of N-cyclopentylpiperidine-3-sulfonamide is not publicly available, extensive research on related sulfonamide and piperidine-containing compounds provides a strong basis for what to expect. nih.govresearchgate.netresearchgate.netnih.gov For instance, studies on the crystal structure of a salt formed between sulfamethazine (B1682506) and piperidine revealed detailed information about the ionic interactions and hydrogen bonding networks that stabilize the crystal lattice. nih.govresearchgate.netnih.gov Similarly, the crystal structure of 4-phenyl-piperazine-1-sulfonamide provides insights into the geometry of the sulfonamide group and the conformation of the piperazine (B1678402) ring, which is analogous to the piperidine ring in the target compound. researchgate.net The crystal packing is often stabilized by intermolecular hydrogen bonds involving the sulfonamide group. biointerfaceresearch.com

Representative Crystallographic Data for a Piperidine Sulfonamide Analog:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 24.1829 |

| b (Å) | 9.5485 |

| c (Å) | 9.7885 |

| **β (°) ** | 92.2337 |

| **Volume (ų) ** | 2258.55 |

| Z | 8 |

| **Calculated Density (g/cm³) ** | 1.419 |

Data is representative of a related sulfonamide structure and not N-cyclopentylpiperidine-3-sulfonamide itself. researchgate.net

Microscopic and Imaging Techniques for Cellular Research (e.g., Confocal Microscopy)

To investigate the biological activity and mechanism of action of N-cyclopentylpiperidine-3-sulfonamide at a cellular level, microscopic and imaging techniques such as confocal microscopy are employed. nih.gov This requires the use of a fluorescently labeled version of the compound. A fluorescent probe could be attached to the N-cyclopentylpiperidine-3-sulfonamide molecule, allowing for its visualization within cells.

Confocal microscopy studies on other fluorescently labeled sulfonamides have demonstrated their uptake and localization within cells. nih.govresearchgate.netrsc.org For example, sulfonamide-containing naphthalimide derivatives have been used as fluorescent probes for imaging in tumor cells. nih.gov By treating cells with a fluorescent analog of N-cyclopentylpiperidine-3-sulfonamide, researchers could track its cellular uptake, determine its subcellular localization (e.g., cytoplasm, nucleus, specific organelles), and observe any morphological changes it might induce in the cells. This information is invaluable for understanding the compound's interaction with cellular targets. researchgate.net

Future Research Trajectories and Academic Significance of N Cyclopentylpiperidine 3 Sulfonamide

Design of Next-Generation Sulfonamide Scaffolds with Improved Biological Profiles

The development of novel sulfonamide scaffolds is a highly active area of research aimed at enhancing efficacy, safety, and therapeutic convenience. nih.gov Future research on N-cyclopentylpiperidine-3-sulfonamide will likely focus on creating next-generation analogs with superior biological profiles. This can be achieved through several strategies:

Molecular Hybridization: A promising approach involves creating hybrid compounds by combining the N-cyclopentylpiperidine-3-sulfonamide scaffold with other known pharmacophores. tandfonline.comscilit.com This technique aims to develop novel formulations with enhanced effectiveness across a range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. scilit.com

Structural Modifications: Systematic modifications of the core structure can lead to compounds with improved properties. For instance, altering the substitution pattern on the piperidine (B6355638) ring or the cyclopentyl group can fine-tune the compound's interaction with biological targets. tandfonline.com Research on other piperidine-containing sulfonamides has shown that even small changes, such as the length of an alkyl chain, can significantly impact antibacterial activity. nih.gov

Target-Specific Design: As our understanding of disease pathways deepens, new sulfonamide derivatives can be rationally designed to interact with specific biological targets. rsc.org For example, sulfonamides have been successfully designed to inhibit enzymes like carbonic anhydrase and proteases, which are implicated in various diseases. researchgate.netnih.gov

The following table outlines potential modifications to the N-cyclopentylpiperidine-3-sulfonamide scaffold and their intended outcomes:

| Scaffold Modification | Rationale | Potential Biological Outcome |

| Introduction of aromatic or heteroaromatic rings | To enhance π-π stacking interactions with target proteins | Increased binding affinity and potency |

| Variation of the N-alkyl substituent | To modulate lipophilicity and membrane permeability | Improved pharmacokinetic properties |

| Functionalization of the piperidine ring | To introduce additional points of interaction with the target | Enhanced selectivity and reduced off-target effects |

| Chiral synthesis of specific stereoisomers | To investigate stereospecific interactions with biological targets | Identification of the more active enantiomer |

Contribution to Fundamental Understanding of Structure-Function Relationships in Medicinal Chemistry

The systematic study of N-cyclopentylpiperidine-3-sulfonamide and its derivatives can provide valuable insights into the structure-activity relationships (SAR) of sulfonamide-based compounds. By synthesizing a library of related molecules and evaluating their biological activities, researchers can elucidate the key structural features required for a desired pharmacological effect.

Key areas of investigation for understanding SAR include:

Role of the Cyclopentyl Group: Investigating how the size and conformation of the N-cycloalkyl group influence binding affinity and selectivity.

Impact of Piperidine Ring Conformation: The piperidine ring can adopt different chair and boat conformations, which can affect the spatial orientation of the substituents and their interaction with a target.

The Sulfonamide Linker: The sulfonamide group acts as a crucial hydrogen bond donor and acceptor. Studying its interactions with target proteins is fundamental to understanding the binding mode of these compounds. nih.gov

A detailed SAR analysis, as demonstrated in studies of other sulfonamide series, can guide the rational design of more potent and selective molecules. rsc.org For example, research on certain sulfonamide derivatives showed that an unsubstituted phenyl ring resulted in the best α-glucosidase inhibitory activity, while specific substitutions at the 4-position also yielded potent compounds. rsc.org

Development of Novel Research Tools and Chemical Probes

Beyond therapeutic applications, N-cyclopentylpiperidine-3-sulfonamide and its analogs can be developed into valuable research tools and chemical probes. These molecules can be used to investigate biological pathways and validate new drug targets.

Potential applications include:

Affinity-Based Probes: By attaching a reporter tag (e.g., a fluorescent dye or biotin) to the N-cyclopentylpiperidine-3-sulfonamide scaffold, researchers can create probes to identify and isolate its protein targets.

Photoaffinity Labels: Incorporating a photoreactive group would allow for the covalent labeling of target proteins upon UV irradiation, facilitating their identification.

Inhibitors for Target Validation: Potent and selective inhibitors based on this scaffold can be used in cell-based assays and animal models to study the physiological role of a specific enzyme or receptor.

The development of such chemical probes is crucial for advancing our understanding of complex biological systems and for the initial stages of drug discovery. acs.org

Interdisciplinary Research Collaborations in Chemical Biology and Material Science

The versatility of the sulfonamide scaffold extends beyond medicinal chemistry, opening up avenues for interdisciplinary collaborations.

Chemical Biology: In collaboration with biologists, chemists can use N-cyclopentylpiperidine-3-sulfonamide-based probes to explore cellular processes and disease mechanisms. acs.org This synergy can accelerate the identification of new therapeutic targets.

Material Science: Sulfonamide-containing polymers have been explored for various applications. The unique structural features of N-cyclopentylpiperidine-3-sulfonamide could be leveraged to create novel materials with specific properties, such as for use in drug delivery systems or as functional coatings. The introduction of the –SO2F functional group, for example, has gained significant attention in sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, a "click" reaction with broad applications in drug discovery and materials science. acs.org

Potential for Exploration in Uncharted Biological Areas for Mechanistic Research

While sulfonamides are well-known for their antimicrobial and diuretic properties, there is vast potential for discovering new biological activities. researchgate.netnih.gov The N-cyclopentylpiperidine-3-sulfonamide scaffold could be screened against a wide range of biological targets to uncover novel therapeutic applications.

Emerging areas for exploration include:

Neurological Disorders: Given that the piperidine ring is a common motif in centrally acting drugs, derivatives of N-cyclopentylpiperidine-3-sulfonamide could be investigated for their effects on neurological targets. nih.gov

Antiviral Agents: Sulfonamides have shown promise as antiviral agents, and this scaffold could be a starting point for developing new drugs against viral infections. nih.gov

Anticancer Therapies: New sulfonamide derivatives are continuously being explored for their anticancer properties, with some targeting enzymes like carbonic anhydrases which are overexpressed in certain tumors. pexacy.com

The exploration of N-cyclopentylpiperidine-3-sulfonamide and its derivatives in these less-chartered biological areas could lead to breakthroughs in treating a variety of diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.